Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate, involves several methods:
Cyclization: This method involves the formation of the pyrrolopyrazine ring through cyclization reactions.
Ring Annulation: This method involves the formation of the pyrrolopyrazine ring by annulating a pre-existing ring system.
Cycloaddition: This method involves the addition of two or more unsaturated molecules to form the pyrrolopyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrole ring.
Chemical Reactions Analysis
Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Cyclization: This reaction involves the formation of a ring structure.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and alkyl groups.
Scientific Research Applications
Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of pharmaceuticals and organic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves its interaction with various molecular targets and pathways. It has been shown to inhibit kinase activity, which is crucial in cell signaling and regulation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is unique due to its specific structure and biological activities. Similar compounds include:
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Properties
IUPAC Name |
ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-17-11(16)8(12)5-7-6-15-10-9(7)13-3-4-14-10/h3-4,6,8H,2,5,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTOPAZYDPOLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=NC=CN=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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